molecular formula C18H23N2+ B14269583 Pyridinium, 4-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl- CAS No. 133338-40-6

Pyridinium, 4-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl-

Cat. No.: B14269583
CAS No.: 133338-40-6
M. Wt: 267.4 g/mol
InChI Key: YCCVVPMYSGPISC-UHFFFAOYSA-N
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Description

Pyridinium, 4-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl-: is a pyridinium salt that has garnered significant interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a pyridinium ring substituted with a 4-[2-[4-(diethylamino)phenyl]ethenyl] group and a methyl group at the 1-position. It is known for its vibrant color and is often used in research related to organic electronics and photonics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 4-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl- typically involves the reaction of 4-(diethylamino)benzaldehyde with 1-methylpyridinium iodide in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired pyridinium salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can improve the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: Pyridinium, 4-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridinium derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of substituted pyridinium salts .

Scientific Research Applications

Pyridinium, 4-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Pyridinium, 4-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl- involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties allow it to absorb and emit light, making it useful in applications such as fluorescence imaging. Additionally, its structural features enable it to interact with biological molecules, potentially disrupting microbial cell membranes or interfering with specific biochemical pathways .

Comparison with Similar Compounds

  • Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-methyl-
  • Pyridinium, 4-[2-[4-(dibutylamino)phenyl]ethenyl]-1-methyl-
  • Pyridinium, 4-[2-[4-(diethylamino)phenyl]ethenyl]-1-ethyl-

Comparison: Pyridinium, 4-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl- is unique due to its specific substituents, which influence its photophysical properties and reactivity. Compared to similar compounds, it may exhibit different absorption and emission spectra, making it suitable for specific applications in photonics and organic electronics. Additionally, the presence of diethylamino groups can enhance its solubility and interaction with biological molecules, distinguishing it from other pyridinium derivatives .

Properties

CAS No.

133338-40-6

Molecular Formula

C18H23N2+

Molecular Weight

267.4 g/mol

IUPAC Name

N,N-diethyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline

InChI

InChI=1S/C18H23N2/c1-4-20(5-2)18-10-8-16(9-11-18)6-7-17-12-14-19(3)15-13-17/h6-15H,4-5H2,1-3H3/q+1

InChI Key

YCCVVPMYSGPISC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C

Origin of Product

United States

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